molecular formula C21H15N3O5S2 B2865118 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate CAS No. 896016-85-6

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate

Cat. No.: B2865118
CAS No.: 896016-85-6
M. Wt: 453.49
InChI Key: KEGCQIMVGYRRFD-UHFFFAOYSA-N
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Description

6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-naphthoate ( 896016-85-6) is a synthetic organic compound with a molecular formula of C 21 H 15 N 3 O 5 S 2 and a molecular weight of 453.5 g/mol [ citation:1 ]. This complex molecule features a hybrid architecture that integrates three distinct pharmacophores: a 4-oxo-4H-pyran ring, a 5-acetamido-1,3,4-thiadiazole unit, and a 2-naphthoate ester, connected via a thioether linkage [ citation:1 ]. While specific biological data for this compound is not available, its structural design suggests significant potential in medicinal chemistry and drug discovery research. The 1,3,4-thiadiazole moiety is a privileged structure in medicinal chemistry, known in related compounds for contributing to antimicrobial and anticancer activities [ citation:3 ]. The planar, electron-rich 2-naphthoate group may facilitate intercalation into DNA or RNA, while the pyran core can provide a rigid, planar scaffold conducive to π-π interactions with biological targets [ citation:3 ]. Researchers may investigate this compound as a promising scaffold for developing novel therapeutic agents, particularly in oncology and infectious disease, where similar multi-ring systems have shown activity [ citation:5 ]. Its mechanism of action could potentially involve the inhibition of key enzymes like dihydrofolate reductase or topoisomerase, or the induction of apoptosis through ROS-mediated pathways, as observed in close structural analogs [ citation:3 ]. This product is provided for non-human research use only . It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] naphthalene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S2/c1-12(25)22-20-23-24-21(31-20)30-11-16-9-17(26)18(10-28-16)29-19(27)15-7-6-13-4-2-3-5-14(13)8-15/h2-10H,11H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGCQIMVGYRRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Bioactivity and Physicochemical Properties

  • Thiadiazole-pyran derivatives (4a-4q) likely target microbial enzymes or inflammation pathways, though explicit data are absent . Pharmacopeial thiadiazoles (e.g., acetazolamide analogues) are established diuretics, suggesting the target’s acetamido group may confer similar enzyme inhibition .
  • Physicochemical Properties :

    • Target Compound : Predicted low water solubility due to the bulky 2-naphthoate ester, with moderate lipophilicity (logP ~3.5 estimated).
    • 4a-4q : Exhibit varied melting points (150–220°C) and refractive indices, influenced by substituent polarity .
    • Compound 16 : IR peaks at 3,248 cm⁻¹ (NH) and 1,664 cm⁻¹ (C=O); ¹H-NMR signals for aromatic protons (δ 8.30–7.35) .

Table 2: Bioactivity and Physicochemical Data

Compound Bioactivity Key Physicochemical Data
Target Compound Hypothesized antimicrobial Estimated logP ~3.5; low solubility
4a-4q () Undisclosed (likely enzyme inhibitors) MP: 150–220°C; HRMS-confirmed structures
Compound 16 () Antibacterial IR: 3,248 cm⁻¹ (NH); ¹H-NMR: δ 8.47 (H-5)
Pharmacopeial () Diuretic/Carbonic anhydrase inhibitor USP compliance: ≤0.5% water

Q & A

Q. What are the established synthesis methods for this compound?

The compound is synthesized through multi-step reactions involving thiadiazole ring formation followed by acylation. Key steps include:

  • Thiadiazole core synthesis : Cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Acylation : Reacting the thiadiazole intermediate with activated esters (e.g., 2-naphthoate) using coupling agents like DCC (dicyclohexylcarbodiimide).
  • Critical parameters : Temperature (60–80°C), solvent polarity (DMF or DMSO), and reaction time (6–12 hours) significantly impact yield .

Q. How should researchers characterize the compound’s structure?

Structural confirmation requires:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Q. What biological activities are typically screened for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria.
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorogenic substrates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

  • Design of Experiments (DOE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading.
  • Catalyst screening : Test alternatives like EDCI or HOBt for acylation efficiency.
  • In-line monitoring : Use HPLC to track intermediate formation and minimize side reactions .

Q. How can contradictory bioactivity data across studies be resolved?

Address discrepancies by:

  • Standardizing assays : Use identical cell lines/passage numbers and control for purity (HPLC ≥95%).
  • Orthogonal validation : Confirm antimicrobial activity with both agar diffusion and time-kill assays.
  • Solubility checks : Ensure DMSO concentrations do not exceed cytotoxic thresholds (<1% v/v) .

Q. What methodologies are used to study structure-activity relationships (SAR)?

SAR studies involve:

  • Analog synthesis : Modify substituents (e.g., acetamido group on thiadiazole, naphthoate ester).
  • Biological profiling : Test analogs in dose-response assays to identify pharmacophores.
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes to targets like DNA gyrase .

Q. How can environmental stability and ecotoxicity be assessed?

Follow environmental chemistry protocols:

  • Degradation studies : Expose the compound to UV light, varying pH, and microbial consortia; monitor via HPLC-MS.
  • Ecotoxicity : Use Daphnia magna or Aliivibrio fischeri bioluminescence assays to determine LC50/EC50 values .

Q. What experimental designs are robust for pharmacological studies?

Adopt rigorous designs:

  • Randomized block designs : Control for batch variability in cell culture or animal studies.
  • Dose-response curves : Include ≥6 concentrations to calculate IC50/EC50.
  • Positive/Negative controls : Use known inhibitors (e.g., doxorubicin for cytotoxicity) and solvent-only controls .

Q. How can the mechanism of action be elucidated for this compound?

Mechanistic studies require:

  • Target identification : Pull-down assays with biotinylated probes or thermal shift assays (TSA).
  • Pathway analysis : RNA-seq or phosphoproteomics to map affected signaling pathways.
  • Cellular imaging : Confocal microscopy to observe subcellular localization (e.g., mitochondrial targeting) .

Q. How are analytical methods validated for purity and stability?

Ensure reproducibility by:

  • HPLC-DAD/ELSD : Use dual detectors to confirm peak homogeneity.
  • Forced degradation : Expose to heat, light, and oxidizers to identify degradation products.
  • Reference standards : Compare retention times and spectral data with authenticated samples .

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